AB-CHMINACA metabolite M5A is a significant compound derived from the synthetic cannabinoid AB-CHMINACA, which is known for its psychoactive properties. This metabolite has garnered attention in scientific research due to its structural characteristics and potential effects on the human body. Understanding the compound's source, classification, and implications is crucial for both pharmacological studies and regulatory considerations.
AB-CHMINACA was first synthesized in 2014 and has been identified as part of a group of synthetic cannabinoids designed to mimic the effects of natural cannabinoids found in cannabis. The metabolite M5A arises from the metabolic breakdown of AB-CHMINACA within biological systems, particularly in humans and animals, leading to various pharmacological effects.
AB-CHMINACA metabolite M5A is classified under synthetic cannabinoids, which are a diverse class of substances that act on cannabinoid receptors in the body. These compounds are often designed to evade legal restrictions on traditional cannabis products and can vary significantly in potency and effects.
The synthesis of AB-CHMINACA involves several chemical reactions that create the final product from simpler organic compounds. The primary method includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and identity of the synthesized compound.
The molecular structure of AB-CHMINACA metabolite M5A can be described by its specific arrangement of atoms, which includes:
The three-dimensional conformation of M5A plays a crucial role in its interaction with cannabinoid receptors. Computational modeling studies can provide insights into how modifications in structure influence receptor binding and activity.
The primary chemical reactions involving AB-CHMINACA metabolite M5A include:
The kinetics of these reactions can be studied using enzyme assays that simulate metabolic processes in human liver microsomes or other relevant biological systems.
AB-CHMINACA metabolite M5A primarily exerts its effects through agonistic action at cannabinoid receptors. The mechanism involves:
Research indicates that M5A may have a higher potency compared to natural cannabinoids like tetrahydrocannabinol, which raises concerns about its potential for abuse and toxicity.
Relevant data from physicochemical analyses can aid in understanding how environmental factors influence stability and bioavailability.
AB-CHMINACA metabolite M5A is primarily used in research settings to investigate its pharmacological properties and potential therapeutic applications. Studies focus on:
Synthetic cannabinoids represent a rapidly evolving class of new psychoactive substances initially developed for scientific exploration of the endocannabinoid system. These compounds first appeared in recreational drug markets circa 2008, primarily distributed as "herbal incense" products under brand names such as "Spice," "K2," or "Black Mamba." Marketed deceptively as "not for human consumption," these products circumvented early regulatory controls and proliferated globally via online vendors and specialty retail outlets. Their chemical structures are deliberately modified to evade legislative restrictions, resulting in a continuous stream of novel analogs. By 2020, the European Monitoring Centre for Drugs and Drug Addiction had documented over 207 distinct synthetic cannabinoids, with indazole- and indole-carboxamide derivatives like AB-CHMINACA dominating recent markets due to their potent psychoactive effects and delayed regulatory detection [1] [2].
The rapid turnover of these compounds presents significant public health and forensic challenges. International control systems, such as the temporary drug designation implemented in South Korea in 2009 and the U.S. Drug Enforcement Administration’s Schedule I classification, struggle to keep pace with newly emerging analogs. This regulatory lag facilitates widespread availability of substances like AB-CHMINACA, which was first identified in Japan in 2013 and subsequently disseminated globally despite control efforts [1] [7].
Table 1: Evolution of Synthetic Cannabinoid Generations
Generation | Time Period | Representative Compounds | Core Structural Features |
---|---|---|---|
First | 2008-2010 | JWH-018, CP 47,497 | Naphthoylindoles, cyclohexylphenols |
Second | 2010-2013 | AM-2201, XLR-11 | Fluorinated pentyl chains, tetramethylcyclopropyl groups |
Third | 2013-present | AB-CHMINACA, MDMB-CHMICA | Indazole/indole carboxamides with aminoalkyl tails |
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) exemplifies the structural ingenuity characteristic of third-generation synthetic cannabinoids. Its molecular architecture comprises four domains: (1) an indazole core, (2) a carboxamide linker, (3) an amino-methyl-oxobutanyl (AB) group, and (4) a cyclohexylmethyl tail. This configuration confers exceptional affinity for the cannabinoid receptor type 1, with binding studies revealing a Ki value of 0.9 nM—significantly surpassing delta-9-tetrahydrocannabinol's (THC) affinity (Ki ≈ 40 nM) [3] [4].
Pharmacodynamic assessments demonstrate that AB-CHMINACA acts as a full agonist at the cannabinoid receptor type 1, triggering pronounced downstream signaling via G-protein activation. In vivo studies comparing its potency to THC utilize behavioral batteries ("tetrad tests") assessing hypothermia, catalepsy, analgesia, and locomotor suppression. AB-CHMINACA consistently exhibits 5–10 times greater potency than THC in these models, explaining its association with severe neurological and cardiovascular toxicity in users [4] [7]. The cyclohexylmethyl tail enhances lipid solubility, facilitating blood-brain barrier penetration, while the carboxamide linkage stabilizes receptor interactions. These features collectively establish AB-CHMINACA as one of the most potent cannabinoid receptor type 1 agonists identified in illicit markets [2] [4].
Table 2: Cannabinoid Receptor Binding Affinities
Compound | CB1 Receptor Ki (nM) | Relative Potency vs. THC |
---|---|---|
THC | 40.7 | 1x |
JWH-018 | 9.0 | 4.5x |
AB-CHMINACA | 0.9 | 45x |
MDMB-CHMICA | 0.1 | 400x |
The metabolic fate of AB-CHMINACA involves complex biotransformation primarily mediated by hepatic enzymes. In vitro and in vivo studies reveal two dominant metabolic routes: (1) amidase-mediated hydrolysis of the carboxamide group, and (2) cytochrome P450 (CYP)-catalyzed hydroxylation. Hydrolysis cleaves the amino-methyl-oxobutanyl moiety, generating 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (termed Metabolite M4). Subsequent hydroxylation of M4’s cyclohexyl ring yields 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid—designated Metabolite M5A [1] [5] [10].
M5A (C₁₅H₁₈N₂O₃; molecular weight 274.32 Da) features a carboxylic acid group and a secondary alcohol. Its synthesis as a reference standard (CAS 2207957-90-0) has enabled forensic detection, though its pharmacological activity remains uncharacterized. Analytical studies confirm M5A as a minor but persistent metabolite detectable in multiple matrices. In hair samples, M5A accounts for <10% of total AB-CHMINACA-related residues but offers superior stability for retrospective exposure assessment. Urine analysis identifies hydroxylated variants of M4, including M5A, as long-term excretion markers due to their extended detection windows compared to the parent compound [1] [5] [6].
Table 3: Key Metabolic Reactions Generating M5A
Metabolite | Biotransformation Step | Enzyme System | Detection Prevalence |
---|---|---|---|
AB-CHMINACA | Parent compound | N/A | Blood, oral fluid |
M4 | Hydrolysis of carboxamide | Amidases | Urine, hair, blood |
M5A | Hydroxylation of M4's cyclohexyl ring | CYP450 (e.g., CYP3A4) | Hair, urine |
Liquid chromatography-tandem mass spectrometry (LC–MS/MS) methods have been validated for M5A quantification in forensic samples. These techniques exploit M5A’s acidic properties for extraction and chromatographic separation, with detection limits of 0.1 ng/mg in hair. Its role as a biomarker is crucial for confirming AB-CHMINACA consumption and distinguishing active use from passive environmental contamination—a critical consideration in forensic and workplace testing [1] [5] [9].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: